

3-Oxoindan-4-carboxylic Acid: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: 3-Oxoindan-4-carboxylic acid

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Introduction

3-Oxoindan-4-carboxylic acid, a member of the indanone class of compounds, represents a molecule of significant interest in medicinal chemistry and drug discovery. The indanone scaffold is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antiviral, anti-inflammatory, and anticancer activities.^{[1][2]} This technical guide provides a detailed overview of the known physicochemical properties of **3-Oxoindan-4-carboxylic acid**, outlines experimental protocols for the determination of key molecular characteristics, and discusses the broader biological context of indanone derivatives.

Physicochemical Properties

While specific experimental data for **3-Oxoindan-4-carboxylic acid** is not extensively available in public literature, its fundamental properties can be summarized. Further experimental determination is required for a complete physicochemical profile.

Table 1: Physicochemical Properties of **3-Oxoindan-4-carboxylic acid**

Property	Value	Source/Method
Molecular Formula	C ₁₀ H ₈ O ₃	-
Molecular Weight	176.17 g/mol	-
CAS Number	71005-12-4	-
Calculated logP	1.5137	Computational
Melting Point	Data not available	-
Boiling Point	Data not available	-
pKa	Data not available	-
Water Solubility	Data not available	-

Spectroscopic Data

Detailed experimental spectra for **3-Oxoindan-4-carboxylic acid** are not readily available. However, the expected characteristic spectroscopic features can be inferred from the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is distinguished by a very broad O-H stretching band, typically appearing in the region of 3300-2500 cm⁻¹, which is a result of strong hydrogen bonding.[3] The carbonyl (C=O) stretch of the ketone group within the indanone ring and the carboxylic acid would be expected to show a strong absorption between 1760-1690 cm⁻¹. [3] The C-O stretching of the carboxylic acid would likely appear in the 1320-1210 cm⁻¹ region.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR:** The acidic proton of the carboxylic acid group is typically observed as a broad singlet in the downfield region of the spectrum, often above 10 ppm. Aromatic protons on the benzene ring would appear in the aromatic region (typically 7-8 ppm). The methylene protons of the indanone ring would be expected in the aliphatic region, likely showing characteristic splitting patterns based on their chemical environment.

- ^{13}C NMR: The carbonyl carbons of the ketone and the carboxylic acid are expected to resonate in the downfield region of the spectrum, typically between 160-220 ppm. The aromatic carbons would appear in the approximate range of 120-150 ppm, while the aliphatic carbons of the indanone ring would be found in the upfield region.

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (176.17 g/mol). Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-17 amu) and the carboxyl group (-45 amu).

Experimental Protocols

Detailed experimental protocols for determining key physicochemical properties are provided below. These are general methods applicable to organic acids like **3-Oxoindan-4-carboxylic acid**.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.



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Figure 1. Workflow for Melting Point Determination.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by titrating a solution of the acid with a standard solution of a strong base and monitoring the pH change.



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Figure 2. Workflow for pKa Determination by Potentiometric Titration.

Synthesis

While a specific, detailed protocol for the synthesis of **3-Oxoindan-4-carboxylic acid** is not readily available, a general and plausible synthetic route can be conceptualized based on established organic chemistry reactions. One common approach for the synthesis of indanones involves the intramolecular Friedel-Crafts acylation of a suitable precursor. A possible logical workflow for its synthesis is outlined below.



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Figure 3. A Conceptual Synthetic Workflow for **3-Oxoindan-4-carboxylic acid**.

Biological Activity and Signaling Pathways

Specific biological activities and interactions with signaling pathways for **3-Oxoindan-4-carboxylic acid** have not been reported in the available literature. However, the broader class of indanone derivatives has been extensively studied and shown to possess a wide array of pharmacological properties. These include activities as:

- Antiviral agents[1]
- Anti-inflammatory agents[1]
- Analgesic compounds[1]
- Anticancer agents[1]
- Antimalarial compounds[1]
- Antibacterial agents[1]

The diverse biological activities of indanones suggest their potential to interact with various cellular targets and signaling pathways. For drug development professionals, **3-Oxoindan-4-carboxylic acid** and its derivatives represent a promising scaffold for the design of novel therapeutic agents targeting a range of diseases. Further research is necessary to elucidate the specific biological targets and mechanisms of action for this particular compound.

Conclusion

3-Oxoindan-4-carboxylic acid is a molecule with potential for further investigation in the fields of medicinal chemistry and drug development. While specific experimental data on its physicochemical properties are currently limited, this guide provides a framework for its characterization based on the known properties of related compounds and established analytical methods. The diverse biological activities associated with the indanone scaffold underscore the importance of continued research into this class of molecules to unlock their full therapeutic potential. The experimental protocols and conceptual workflows presented here serve as a valuable resource for researchers embarking on the synthesis, characterization, and biological evaluation of **3-Oxoindan-4-carboxylic acid** and its analogues.

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